2-Aminoquinoline-3-carboxamide

Catalog No.
S678602
CAS No.
31407-28-0
M.F
C10H9N3O
M. Wt
187.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminoquinoline-3-carboxamide

CAS Number

31407-28-0

Product Name

2-Aminoquinoline-3-carboxamide

IUPAC Name

2-aminoquinoline-3-carboxamide

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

InChI

InChI=1S/C10H9N3O/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H,(H2,11,13)(H2,12,14)

InChI Key

GXZOXGRLLFZVGF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)N

2-Aminoquinoline-3-carboxamide (CAS 31407-28-0) is a bifunctional heterocyclic compound featuring a quinoline core functionalized with a nucleophilic 2-amino group and a reactive 3-carboxamide group. This specific arrangement makes it a valuable, pre-organized building block for constructing complex fused-ring systems, particularly those of interest in medicinal chemistry. The quinoline-3-carboxamide scaffold itself is a well-established pharmacophore found in immunomodulatory and antineoplastic agents, making this compound a relevant starting material for drug discovery programs. [1]

Substituting 2-Aminoquinoline-3-carboxamide with seemingly related analogs often leads to process inefficiency or complete reaction failure. For instance, replacing the 3-carboxamide with a 3-carbaldehyde group, while suitable for classical Friedländer annulation, is incompatible with cyclization pathways that specifically require the amide functionality, such as reactions with orthoesters or certain ketones. [1]. Similarly, starting with a more basic precursor like 2-chloroquinoline-3-carbonitrile necessitates a multi-step sequence of amination and nitrile hydrolysis/amidation, introducing additional reagents, purification steps, and potential yield losses. The title compound provides a direct, stable entry point to specific downstream targets, bypassing the process development challenges associated with building the functionalized aminocarboxamide core from simpler materials.

Direct Spiro-Pyrimidoquinoline Synthesis

2-Aminoquinoline-3-carboxamide is a documented and effective precursor for the synthesis of 2-spiro-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-ones. This transformation is achieved via a direct, one-step reaction with cyclic ketones catalyzed by zinc chloride. [1]. This specific reactivity allows for the efficient construction of complex, spirocyclic scaffolds that are of significant interest in drug discovery.

Evidence DimensionPrecursor Reactivity & Pathway Efficiency
Target Compound DataServes as a direct precursor in a documented one-step cyclization to form complex spiro-pyrimido[4,5-b]quinolines.
Comparator Or BaselineAlternative precursors like 2-aminoquinoline-3-carbaldehyde or 2-chloroquinoline-3-carbonitrile are unsuitable for this specific transformation and require entirely different, often multi-step, synthetic routes.
Quantified DifferenceEnables a direct synthetic route, reducing step count compared to building the scaffold from more basic quinoline precursors.
ConditionsReaction with cyclic ketones in the presence of a zinc chloride catalyst.

For researchers building libraries of complex heterocycles, this compound provides a more direct and efficient synthetic route than using alternative, less functionalized starting materials.

Streamlined Synthesis Process

Procuring 2-Aminoquinoline-3-carboxamide allows chemists to bypass the challenging synthesis of the 2-amino-3-carboxamide functionality itself. Alternative routes often start from 2-chloroquinoline precursors, which require nucleophilic aromatic substitution for amination, or from 2-nitro precursors, which require reduction using reagents like Fe/HOAc or catalytic hydrogenation. [1]. These methods add significant process complexity, including handling of hazardous reagents and difficult purifications, which are avoided by using the target compound as an advanced intermediate.

Evidence DimensionSynthesis Route Step Count & Reagent Profile
Target Compound Data1-step conversion to key downstream heterocyclic systems (e.g., pyrimidoquinolines).
Comparator Or BaselineStarting from 2-chloroquinoline-3-carbonitrile requires a minimum of 2-3 steps (amination, nitrile hydrolysis/amidation) to reach a comparable intermediate for cyclization.
Quantified DifferenceReduces process steps by at least 50% and eliminates the need for harsh reducing agents or high-pressure hydrogenations.
ConditionsStandard laboratory or industrial synthesis planning.

This compound saves significant process development time and cost by providing a stable, ready-to-use intermediate, de-risking the synthesis of complex target molecules.

Amidine Moiety in Biological Targeting

The 2-aminoquinoline fragment, which forms a cyclic amidine system, is critical for biological activity in many contexts. X-ray crystallography studies of 2-aminoquinoline-based inhibitors show that this specific moiety forms key electrostatic and hydrogen bonding interactions with protein targets. [1]. The phenyl portion of the quinoline often engages in complementary pi-pi stacking. Replacing this core with a different heterocycle or removing the 2-amino group (e.g., using Quinoline-3-carboxamide) would eliminate these crucial, well-documented binding interactions.

Evidence DimensionBiological Binding Interactions
Target Compound DataThe 2-aminoquinoline core provides a structurally rigid amidine for crucial hydrogen-bonding interactions with protein targets.
Comparator Or BaselineUnsubstituted Quinoline-3-carboxamide or other heterocyclic cores lacking the exocyclic amino group at the 2-position.
Quantified DifferenceQualitatively essential for the documented binding mode of this class of compounds to various biological targets.
ConditionsProtein-ligand binding in medicinal chemistry applications.

For medicinal chemists designing targeted therapies, procuring this specific scaffold is essential to replicate the binding modes of known 2-aminoquinoline inhibitors and is a rational starting point for library synthesis.

Pyrimidoquinoline Scaffold Synthesis

This compound is the right choice for synthetic campaigns targeting pyrimido[4,5-b]quinolines, a class known for anticancer and antimicrobial activities. Its pre-organized amino-carboxamide structure enables direct, efficient cyclization with reagents like cyclic ketones, streamlining the synthesis of complex drug-like molecules. [1]

Building Block for Medicinal Chemistry

In fragment-based or lead optimization projects, where the 2-aminoquinoline core is a known pharmacophore, this compound serves as an ideal starting material. It provides the essential amidine moiety required for key hydrogen bonding interactions with protein targets, making it a superior choice over analogs lacking the 2-amino group. [2]

Simplified Multi-Step Synthesis Workflow

For process development and scale-up, procuring this intermediate is more efficient than a de novo synthesis from basic precursors like 2-chloro or 2-nitro-quinolines. It eliminates several challenging synthetic steps, reducing reagent costs, purification time, and overall process complexity. [3]

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

187.074561919 g/mol

Monoisotopic Mass

187.074561919 g/mol

Heavy Atom Count

14

UNII

HNR763U4PY

Wikipedia

2-aminoquinoline-3-carboxamide

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